molecular formula C4H7NO B1625310 6-Oxa-3-azabicyclo[3.1.0]hexane CAS No. 285-68-7

6-Oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B1625310
CAS No.: 285-68-7
M. Wt: 85.1 g/mol
InChI Key: KIWWEIOFOPULSX-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring an oxygen atom and a nitrogen atom within its ring structure. This compound is part of a class of heterocyclic organic compounds that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3-azabicyclo[3.1.0]hexane typically involves cyclization reactions starting from appropriate precursors. One common method is the cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

6-Oxa-3-azabicyclo[3.1.0]hexane has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Oxa-3-azabicyclo[3.1.0]hexane exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the biological context.

Comparison with Similar Compounds

6-Oxa-3-azabicyclo[3.1.0]hexane is similar to other bicyclic compounds such as 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane and tert-butyl this compound-3-carboxylate. its unique structure, featuring both oxygen and nitrogen atoms in the ring, distinguishes it from these compounds. This structural uniqueness contributes to its distinct chemical properties and applications.

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Properties

IUPAC Name

6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-4(6-3)2-5-1/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWEIOFOPULSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436190
Record name 6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285-68-7
Record name 6-Oxa-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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